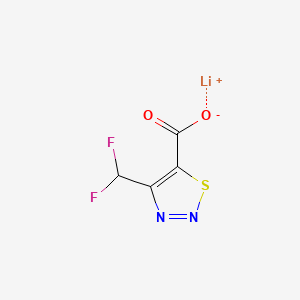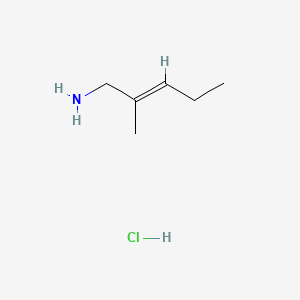
(2E)-2-methylpent-2-en-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-methylpent-2-en-1-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a double bond in the second position of the pentene chain and a methyl group attached to the second carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-methylpent-2-en-1-amine hydrochloride can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable halide precursor with an amine.
Reductive Amination: Another method involves the reductive amination of 2-methylpent-2-en-1-aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2E)-2-methylpent-2-en-1-amine hydrochloride can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 2-methylpent-2-en-1-one.
Reduction: 2-methylpentan-1-amine.
Substitution: N-(2-methylpent-2-en-1-yl)amide.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2E)-2-methylpent-2-en-1-amine hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it is used to study the effects of amines on cellular processes and enzyme activities .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require amine functionalities .
Wirkmechanismus
The mechanism of action of (2E)-2-methylpent-2-en-1-amine hydrochloride involves its interaction with biological molecules through its amine group. It can form hydrogen bonds and ionic interactions with proteins and nucleic acids, affecting their structure and function . The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
2-methylpent-2-en-1-amine: Lacks the hydrochloride salt form, making it less soluble in water.
2-methylpentan-1-amine: Saturated version, differing in reactivity and physical properties.
2-methylpent-2-en-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.
Uniqueness: (2E)-2-methylpent-2-en-1-amine hydrochloride is unique due to its specific double bond configuration and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous environments .
Eigenschaften
Molekularformel |
C6H14ClN |
|---|---|
Molekulargewicht |
135.63 g/mol |
IUPAC-Name |
(E)-2-methylpent-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-3-4-6(2)5-7;/h4H,3,5,7H2,1-2H3;1H/b6-4+; |
InChI-Schlüssel |
IADGVKNNABZICC-CVDVRWGVSA-N |
Isomerische SMILES |
CC/C=C(\C)/CN.Cl |
Kanonische SMILES |
CCC=C(C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


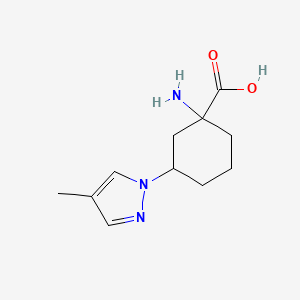
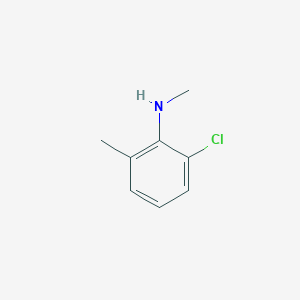
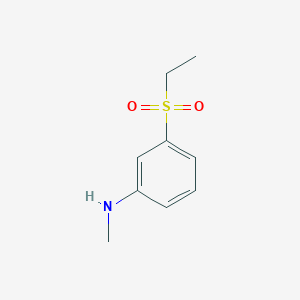

![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)
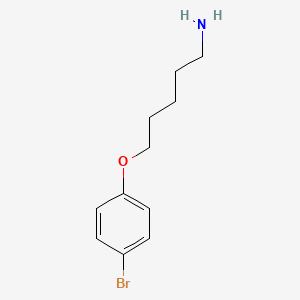
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
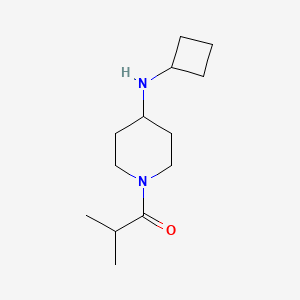
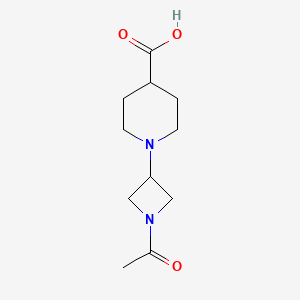
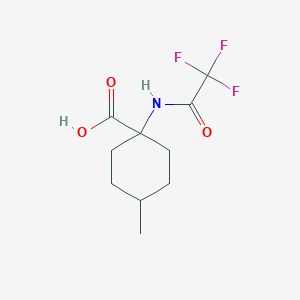
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
